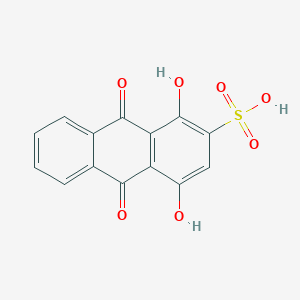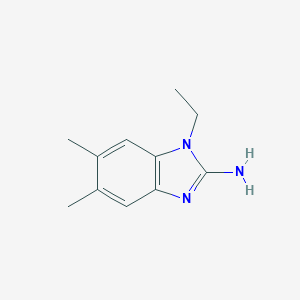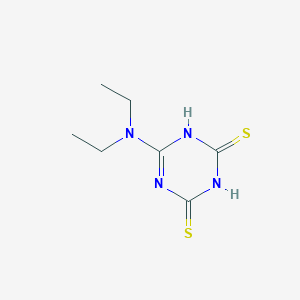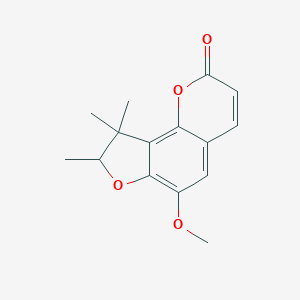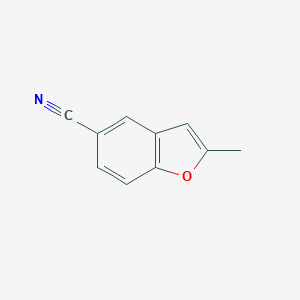
1,3-Diphenylpropane
Übersicht
Beschreibung
1,3-Diphenylpropane is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been explored in different contexts, including its photolysis to form triplet 1,3-diphenylpropynylidene , its reaction with thionyl chloride to form 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide , and its role in the synthesis of uranyl complexes .
Synthesis Analysis
The synthesis of derivatives of 1,3-diphenylpropane has been reported in several studies. For instance, the reaction of 1,1-diphenyl-propane-1,3-diol with thionyl-chloride resulted in the formation of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, as confirmed by X-ray analysis . Additionally, the synthesis of uranyl 1,3-diphenylpropane-1,3-dionato complexes has been described, with the compounds characterized by various spectroscopic methods . Another study reported the synthesis of a neutral heteroleptic hexacoordinate silicon(IV) complex involving 1,3-diphenylpropane-1,3-dione .
Molecular Structure Analysis
The molecular structure of 1,3-diphenylpropane derivatives has been elucidated using different techniques. X-ray crystallography has been employed to determine the structure of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide and bis(1,3-diphenylpropane-1,3-dionato)-Di-n-butyltin(IV) . Gas-phase electron diffraction has been used to study the structure of 1,3-diphenylpropane-1,2,3-trione . These studies have provided detailed insights into the bond distances, angles, and conformations of the molecules.
Chemical Reactions Analysis
1,3-Diphenylpropane and its derivatives undergo various chemical reactions. Photolysis of 1,3-diphenylpropynylidene leads to cyclization and the formation of diphenylcyclopropenylidene . The reaction of 1,3-diphenylpropane-1,3-diones with hydroxylamine hydrochloride results in the formation of oximes and oxime ethers . Additionally, hydrogen migrations in the molecular ions of 1,3-diphenylpropane have been studied, revealing the mechanisms and time dependence of these rearrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-diphenylpropane derivatives have been characterized in several studies. The crystal and molecular structure of bis(1,3-diphenylpropane-1,3-dionato)-Di-n-butyltin(IV) has been determined, providing information on the density and melting point of the compound . The luminescence and crystal structures of uranyl complexes with 1,3-diphenylpropane-1,3-dionato ligands have been described, highlighting their heptacoordinated nature and luminescent properties . The NMR spectral characteristics of 1,2-diphenylpropane and related compounds have been measured to investigate conformational equilibria .
Wissenschaftliche Forschungsanwendungen
Thermophysical Property Data
1,3-Diphenylpropane is used in the field of thermophysics. The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for pure compounds, including 1,3-Diphenylpropane . The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Synthesis of Heterocyclic Compounds
1,3-Diphenylpropane-1,3-dione, a derivative of 1,3-Diphenylpropane, is used for the synthesis of a variety of new heterocyclic compounds, such as thioamide, thiazolidine, thiophene-2-carbonitrile, phenylthiazole, thiadiazole-2-carboxylate, 1,3,4-thiadiazole derivatives, 2-bromo-1,3-diphenylpropane-1,3-dione, new substituted benzo [1,4]thiazines, phenylquinoxalines, and imidazo [1,2-b] [1,2,4]triazole derivatives of potential biological activity .
Coal Model Compound
1,3-Diphenylpropane is used as a coal model compound in scientific research. The study investigated the effects of several hydrogen-donating compounds on 1,3-Diphenylpropane thermolysis .
Energy and Fuel
This compound is also used in the field of energy and fuel . The exact applications are not specified in the source.
Medicinal Chemistry
1,3-Diphenylpropane is used in medicinal chemistry . The specific drugs or pharmaceutical products that use this compound are not mentioned in the source.
Chemical Education
It is used in chemical education, possibly as a teaching tool or in educational research .
Biology
1,3-Diphenylpropane has applications in biology . The specific details of its use in this field are not provided in the source.
Chemical Physics
This compound is also used in the field of chemical physics . The exact applications are not specified in the source.
Synthesis of Benzene Derivatives
1,3-Diphenylpropane can be used in the synthesis of benzene derivatives . The Friedel-Crafts alkylation reaction can be used to synthesize 1,3-Diphenylpropane from benzene and (3-chloropropyl)benzene .
Physical Chemistry
1,3-Diphenylpropane is used in the field of physical chemistry . The specific applications are not specified in the source.
Inorganic Chemistry
This compound is also used in the field of inorganic chemistry . The exact applications are not specified in the source.
Physics
1,3-Diphenylpropane has applications in physics . The specific details of its use in this field are not provided in the source.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-phenylpropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAFKIYNHVBNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862527 | |
| Record name | 1,3-Diphenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Diphenylpropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Diphenylpropane | |
CAS RN |
1081-75-0 | |
| Record name | 1,3-Diphenylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenylpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIPHENYLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3DIQ9W9PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Diphenylpropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
6 °C | |
| Record name | 1,3-Diphenylpropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

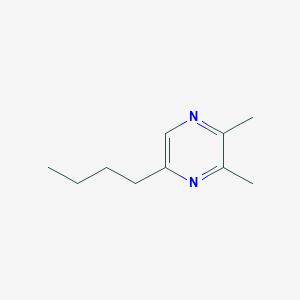
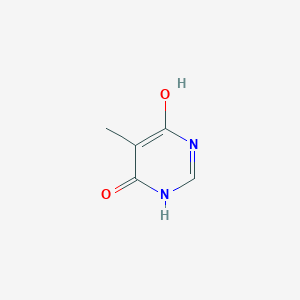
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
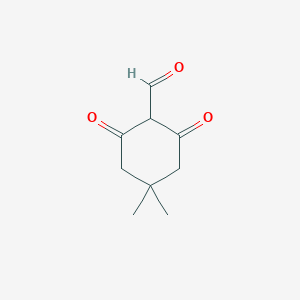
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)

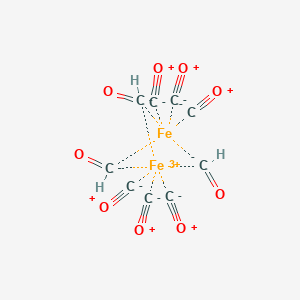
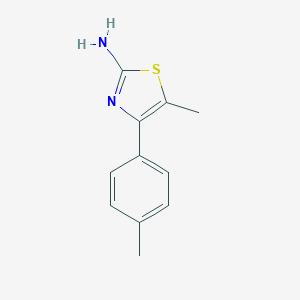
![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
